4-(2-Nitroprop-1-enyl)-1,3-benzodioxole

regioisomer synthetic intermediate electronic effects

Obtaining regioisomerically pure 4-substituted nitropropenyl benzodioxole is critical for reproducible MDMA analog synthesis and structure-activity relationship (SAR) investigations. The 5-isomer introduces uncontrolled variables in reaction outcomes and biological readouts. - Regiospecific 4-substitution ensures correct regiochemical outcomes in downstream amine reductions and library construction. - Pre-installed nitroalkenyl handle orthogonal to the benzodioxole ring enables modular functionalization. - Available from stock with documented purity (≥98%) and expedited global delivery.

Molecular Formula C10H9NO4
Molecular Weight 207.18 g/mol
Cat. No. B13938949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Nitroprop-1-enyl)-1,3-benzodioxole
Molecular FormulaC10H9NO4
Molecular Weight207.18 g/mol
Structural Identifiers
SMILESCC(=CC1=C2C(=CC=C1)OCO2)[N+](=O)[O-]
InChIInChI=1S/C10H9NO4/c1-7(11(12)13)5-8-3-2-4-9-10(8)15-6-14-9/h2-5H,6H2,1H3
InChIKeyFFOGDLITZIVKQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Nitroprop-1-enyl)-1,3-benzodioxole Chemical Profile & Properties


4-(2-Nitroprop-1-enyl)-1,3-benzodioxole (CAS: 86029-47-2; IUPAC: 4-[(E)-2-nitroprop-1-enyl]-1,3-benzodioxole) is a nitroalkenyl benzene derivative with molecular formula C10H9NO4 and molecular weight 207.18 g/mol . The compound comprises a 1,3-benzodioxole (methylenedioxybenzene) core substituted at the 4-position with a β-nitropropenyl side chain in the E-configuration . Its calculated physicochemical properties include an XLogP3 of 2.4, a topological polar surface area (TPSA) of 64.3 Ų, and an exact mass of 207.05316 . The compound is primarily utilized as a synthetic intermediate in the preparation of MDMA analogs and serves as a building block in organic synthesis .

Synthetic intermediate for MDMA-analog preparation
Pre-installed nitropropenyl handle via Henry reaction
4-substitution ensures correct regiochemistry for downstream elaboration

Why 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole Is Irreplaceable


Nitroalkenyl benzodioxoles exhibit substitution pattern-dependent differences in reactivity, physicochemical properties, and biological activity that preclude interchangeable use. The position of the nitropropenyl substituent on the benzodioxole ring (4- versus 5-substitution) fundamentally alters the electronic environment of the aromatic system, affecting both downstream synthetic transformations and, where relevant, biological target interactions [1]. Within the β-nitropropenyl benzene series, the methylenedioxy substitution pattern is one of the chemical groups most closely associated with antimicrobial toxicity, yet the activity spectrum varies greatly among individual compounds even within this subclass [2]. Consequently, substituting a 4-substituted derivative with a 5-substituted analog or a non-benzodioxole nitroalkenyl arene introduces uncontrolled variables in reaction outcomes, purification requirements, and, in research contexts, biological readouts.

Regioisomer mismatch (5- vs. 4-substitution) alters electronic activation and reaction outcomes, limiting direct replacement.

Benzodioxole substitution pattern may affect downstream biological readouts; class-associated antimicrobial profiles vary between isomers.

Synthetic route incompatibility: alternative dioxole-forming condensations lack the pre-functionalized nitroalkenyl handle.

Comparative Evidence: 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole vs. 5-Isomer & Analogs


4- vs. 5-Position Substitution Effects

4-(2-Nitroprop-1-enyl)-1,3-benzodioxole differs from its 5-position regioisomer (5-[(E)-2-nitroprop-1-enyl]-1,3-benzodioxole; CAS 5438-41-5) in the site of nitroalkenyl attachment on the benzodioxole core. This positional isomerism produces distinct reactivity profiles in downstream transformations due to differential electronic activation of the aromatic ring . The 4-substituted derivative places the electron-withdrawing nitroalkenyl group ortho to the dioxole oxygen, whereas the 5-substituted isomer positions it para to one oxygen and meta to the other, resulting in different directing effects for subsequent electrophilic or nucleophilic reactions. In a comprehensive antimicrobial evaluation of 20 nitroalkenyl arenes, the 5-substituted isomer (compound 14) was identified as one of the two most broadly antimicrobial compounds, yet its activity spectrum varied substantially from other series members [1].

Regioisomer effect
Reported
4-nitropropenyl vs. 5-nitropropenyl on benzodioxole: distinct electronic activation due to ortho vs. para/meta relationship to dioxole oxygens
Supports regioisomer selection for synthetic reproducibility
Qualitative structural comparison; no head-to-head reactivity data for this pair
regioisomer synthetic intermediate electronic effects

Benzodioxole Scaffold Pharmacokinetic Advantage

The 1,3-benzodioxole moiety present in 4-(2-nitroprop-1-enyl)-1,3-benzodioxole has been demonstrated in structure-activity relationship studies to confer superior in vivo pharmacokinetic properties compared to classical flavonol cores. In a study evaluating chromen-4-one derivatives for anti-Trypanosoma brucei activity, compounds containing the 1,3-benzodioxole moiety exhibited improved pharmacokinetic behavior relative to classical flavonols, despite the identification of some ADME-tox liabilities in the lead series [1].

Scaffold PK profile
Class-level
1,3-Benzodioxole-containing chromen-4-one showed improved pharmacokinetic behavior relative to classical flavonol cores in anti-Trypanosoma SAR study
Reported scaffold-associated PK profile may inform building block selection
Class-level inference; no direct PK values for this nitropropenyl derivative
pharmacokinetics scaffold optimization ADME

Henry Reaction vs. Alternative Synthetic Routes

The synthesis of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole proceeds via Henry reaction between benzaldehyde derivatives and nitroethane under basic conditions, yielding the nitroalkenyl functionality through condensation . This pathway differs fundamentally from methods for constructing 2,2-disubstituted and 2-monosubstituted 1,3-benzodioxoles via catechol condensation with ketones and aldehydes, which have been optimized for high yields but target the dioxole ring formation itself rather than side-chain functionalization [1].

Synthetic route
Reported
Henry reaction installs nitroalkenyl side chain on pre-formed benzodioxole; distinct from catechol condensation methods that form dioxole ring
Retrosynthetic disconnection confirms 4-substituted building block utility
No direct yield comparison available between routes
synthetic route Henry reaction building block

MDMA Analog Intermediate vs. Antimicrobial Research Tool

4-(2-Nitroprop-1-enyl)-1,3-benzodioxole is explicitly documented for use in the preparation of MDMA analogs , whereas the 5-position isomer (5-[(E)-2-nitroprop-1-enyl]-1,3-benzodioxole, also known as 1-(3,4-methylenedioxyphenyl)-2-nitropropene) has been investigated primarily as a phosphatase inhibitor with activity against Gram-negative bacteria via competitive inhibition of tyrosine phosphatases, preventing hydrolysis of polyphosphate substrates and leading to bacterial cell death through disrupted membrane permeability . These divergent applications stem from the distinct substitution patterns.

Application divergence
Data to verify
4-isomer documented as MDMA analog precursor; 5-isomer investigated as tyrosine phosphatase inhibitor with Gram-negative activity
Regioisomer application differs; confirm intended research use
Vendor documentation and published biological studies; independent validation limited
MDMA analog synthetic precursor research intermediate

Recommended Use Cases for 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole


MDMA Analog and Phenethylamine Synthesis

This compound is specifically documented as an intermediate in the preparation of MDMA analogs . Researchers engaged in the synthesis of substituted methylenedioxyphenethylamines should procure the 4-substituted nitropropenyl benzodioxole rather than the 5-isomer to ensure correct regiochemical outcomes in the final product. The Henry reaction-derived nitroalkenyl group provides a handle for reduction to the corresponding amine or further functionalization.

4-Substituted Benzodioxole Library Building Block

For medicinal chemistry programs constructing compound libraries based on the 1,3-benzodioxole scaffold, the 4-position nitropropenyl derivative offers a pre-installed reactive handle orthogonal to the dioxole ring. The benzodioxole moiety has demonstrated improved in vivo pharmacokinetic properties compared to classical flavonol cores [1], making 4-substituted benzodioxole building blocks valuable starting points for lead optimization where metabolic stability is a concern.

Nitroalkenyl Arene SAR Studies

Within nitroalkenyl arene series, substitution pattern profoundly affects biological activity spectra [2]. Researchers conducting SAR investigations of benzodioxole-based nitroalkenes require the 4-substituted derivative to complete regioisomeric comparisons. The compound serves as a comparator for evaluating how nitropropenyl position (4- vs. 5-substitution) influences target engagement, cellular activity, and physicochemical parameters within a defined chemotype.

Henry Reaction Methodology Development

The compound's synthesis via Henry reaction between benzaldehyde derivatives and nitroethane makes it relevant for methodology studies optimizing condensation conditions, catalyst systems, or stereoselective nitroalkene formation. Unlike 2-substituted benzodioxoles prepared through catechol condensation, this 4-substituted nitroalkenyl derivative represents a distinct retrosynthetic class useful for validating new C-C bond-forming protocols.

Application
Selection Property
Validation Focus
MDMA Analog Synthesis
Pre-installed 4-nitropropenyl handle
Regiochemical outcome control
Benzodioxole Library Building
Scaffold-associated pharmacokinetic profile
Metabolic stability assessment
Nitroalkenyl Arene SAR Studies
Regioisomeric comparator
4- vs. 5-substitution activity mapping
Henry Reaction Methodology
Nitroalkenyl formation route
Reaction condition optimization

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